Phenyl 4-chloro-1-hydroxy-2-naphthoate

Description

BenchChem offers high-quality Phenyl 4-chloro-1-hydroxy-2-naphthoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 4-chloro-1-hydroxy-2-naphthoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl 4-chloro-1-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO3/c18-15-10-14(16(19)13-9-5-4-8-12(13)15)17(20)21-11-6-2-1-3-7-11/h1-10,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPJEXLNOGLBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189811 | |

| Record name | Phenyl 4-chloro-1-hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36268-75-4 | |

| Record name | Phenyl 4-chloro-1-hydroxy-2-naphthalenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36268-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl 4-chloro-1-hydroxy-2-naphthoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036268754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl 4-chloro-1-hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 4-chloro-1-hydroxy-2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL 4-CHLORO-1-HYDROXY-2-NAPHTHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0DFM8I6D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Phenyl 4-chloro-1-hydroxy-2-naphthoate: Structure, Synthesis, and Characterization

This document provides an in-depth technical examination of Phenyl 4-chloro-1-hydroxy-2-naphthoate, a specialized naphthoate ester. Designed for researchers, chemists, and professionals in drug development and materials science, this guide synthesizes foundational chemical principles with practical, field-proven insights. We will explore the molecule's core structure, propose a robust synthetic pathway, detail its analytical characterization, and discuss its potential applications, grounding all claims in authoritative references.

Molecular Structure and Physicochemical Properties

Phenyl 4-chloro-1-hydroxy-2-naphthoate (CAS No. 36268-75-4) is a derivative of 1-hydroxy-2-naphthoic acid, a scaffold found in various natural products and bioactive compounds.[1] The introduction of a chlorine atom at the 4-position and a phenyl ester at the 2-position creates a molecule with distinct electronic and steric properties poised for further functionalization or direct application.

A defining characteristic of this molecule, inferred from studies on its parent compound Phenyl 1-hydroxy-2-naphthoate, is the formation of a strong intramolecular hydrogen bond between the hydroxyl proton at the 1-position and the carbonyl oxygen of the ester group.[2] This interaction is critical as it locks the molecule into a stable, planar conformation, which significantly influences its chemical reactivity, spectroscopic behavior, and potential for self-assembly in condensed phases.

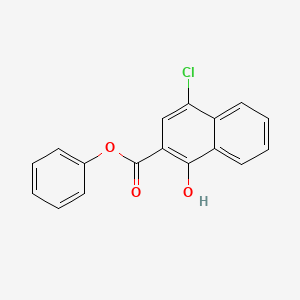

Caption: 2D Structure of Phenyl 4-chloro-1-hydroxy-2-naphthoate.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 36268-75-4 | [3][4] |

| Molecular Formula | C₁₇H₁₁ClO₃ | [3][4] |

| Molecular Weight | 298.72 g/mol | [3][4] |

| IUPAC Name | Phenyl 4-chloro-1-hydroxynaphthalene-2-carboxylate | [3] |

| SMILES | c1ccc(cc1)OC(=O)c2cc(c3ccccc3c2O)Cl | [4] |

| InChI Key | PRPJEXLNOGLBCN-UHFFFAOYSA-N | [3][4] |

| LogP | 5.12 |[3] |

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate is sparse, a logical and robust pathway can be designed based on established chemical transformations. The most direct approach is the esterification of 4-chloro-1-hydroxy-2-naphthoic acid with phenol. This precursor acid is a known compound, ensuring the feasibility of the route.[5]

The key challenge in this esterification is activating the carboxylic acid for nucleophilic attack by the weakly nucleophilic phenol. Standard Fischer esterification (acid catalysis) is often ineffective for this substrate combination. Therefore, the use of a coupling agent is the preferred industrial and laboratory method. Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a classic and highly effective choice.

Causality of Experimental Choices:

-

DCC (Dicyclohexylcarbodiimide): DCC is a powerful dehydrating agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the phenol.

-

DMAP (4-Dimethylaminopyridine): DMAP serves as an acyl transfer catalyst. It reacts with the O-acylisourea intermediate (or an anhydride formed in situ) to generate a more reactive N-acylpyridinium species, which accelerates the rate-limiting attack by phenol.

-

Solvent (Dichloromethane - DCM): DCM is an excellent choice as it is relatively inert, effectively solubilizes the reactants, and simplifies the workup, as the dicyclohexylurea (DCU) byproduct is insoluble and can be removed by filtration.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: DCC/DMAP-Mediated Esterification

This protocol is a self-validating system. Successful synthesis is confirmed by the precipitation of the DCU byproduct and subsequent characterization of the purified product against the analytical data outlined in Section 3.

-

Preparation: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 4-chloro-1-hydroxy-2-naphthoic acid (1.0 eq), phenol (1.1 eq), and a catalytic amount of DMAP (0.1 eq).

-

Dissolution: Add anhydrous dichloromethane (DCM, approx. 10 mL per gram of naphthoic acid) to the flask and stir until all solids are dissolved.

-

Reaction Initiation: In a separate beaker, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture at 0 °C (ice bath).

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

-

Workup: Upon completion (monitored by TLC), filter the reaction mixture through a Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure Phenyl 4-chloro-1-hydroxy-2-naphthoate.

Analytical Characterization and Spectroscopic Profile

While a complete experimental dataset for Phenyl 4-chloro-1-hydroxy-2-naphthoate is not available in public repositories, an accurate spectroscopic profile can be predicted based on data from its precursor acid and unchlorinated parent ester.[2][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum will be characterized by distinct regions for the aromatic protons and a downfield-shifted hydroxyl proton due to strong intramolecular hydrogen bonding. The 13C NMR will show a characteristic carbonyl signal and signals for the 17 aromatic carbons.

Table 2: Predicted NMR Spectral Data (in CDCl₃ or DMSO-d₆)

| Data Type | Predicted Chemical Shift (δ, ppm) | Rationale / Key Features |

|---|---|---|

| ¹H NMR | 10.0 - 12.0 (s, 1H) | -OH proton, significantly deshielded by intramolecular H-bonding. |

| 7.0 - 8.5 (m, 9H) | Complex multiplet region for the 9 protons of the naphthyl and phenyl rings. Protons adjacent to the chloro and ester groups will be most affected. Based on data for 4-chloro-1-hydroxy-2-naphthoic acid, a proton signal around 8.3 ppm is expected.[5] | |

| ¹³C NMR | 165 - 175 | Ester carbonyl carbon (C=O). |

| | 110 - 160 | Aromatic carbons. Signals will include quaternary carbons bonded to O, Cl, and the ester group, as well as protonated carbons. |

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups and the intramolecular hydrogen bond. Analysis of the parent compound, Phenyl 1-hydroxy-2-naphthoate, shows a dominant C=O stretching band around 1671-1693 cm⁻¹.[2]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

|---|---|---|

| ~3200 (broad) | O-H stretch | Broadened and shifted to lower frequency due to strong intramolecular hydrogen bonding. |

| 1670 - 1690 | C=O stretch (ester) | Lower than a typical aromatic ester (~1720 cm⁻¹) due to conjugation and hydrogen bonding.[2] |

| 1200 - 1250 | C-O stretch (ester) | Strong, characteristic anti-symmetric stretching mode.[2] |

| 1000 - 1100 | C-Cl stretch | Aromatic carbon-chlorine bond vibration. |

| 1450 - 1600 | C=C stretch | Aromatic ring vibrations. |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and elemental composition. The key feature will be the isotopic signature of the chlorine atom.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 298, with a corresponding M+2 peak at m/z 300 in an approximate 3:1 intensity ratio, which is characteristic of a molecule containing one chlorine atom.[4]

-

Key Fragmentation:

-

[M - C₆H₅O]⁺: Loss of the phenoxy radical (93 u) is a likely fragmentation pathway for phenyl esters.

-

[M - CO]⁺: Decarbonylation (loss of 28 u) is a known photochemical and potential mass spectrometric fragmentation pathway for this class of compounds.[2]

-

Fragments corresponding to the 4-chloro-1-hydroxynaphthoyl cation.

-

Chromatographic Analysis

As a moderately nonpolar molecule (LogP ≈ 5.12), Phenyl 4-chloro-1-hydroxy-2-naphthoate is well-suited for analysis by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Protocol: RP-HPLC Method for Analysis

-

Column: C18 stationary phase (e.g., Newcrom R1).[3]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acid modifier.[3]

-

For standard UV detection: 0.1% Phosphoric Acid.

-

For Mass Spectrometry (MS) detection: 0.1% Formic Acid is required as it is volatile.[3]

-

-

Detection: UV spectrophotometry (typically 254 nm or a wavelength of maximum absorbance) or Mass Spectrometry.

-

Application: This method is scalable and suitable for purity assessment, isolation of impurities in preparative separations, and pharmacokinetic studies.[3]

Potential Applications and Future Research

The unique structure of Phenyl 4-chloro-1-hydroxy-2-naphthoate positions it as a valuable compound in both materials science and medicinal chemistry.

-

Materials Science: The unchlorinated parent compound is utilized as a nematic liquid crystal intermediate.[1][6] The introduction of the polar chlorine atom can be exploited to modulate the dielectric anisotropy and melting point of liquid crystal mixtures, making the title compound a prime candidate for research into new display technologies.

-

Drug Discovery and Development: The 1-hydroxy-2-naphthoate scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in natural products with cytotoxic properties and synthetic molecules with anti-inflammatory and antibacterial activities.[1] Naphthoquinone derivatives have shown significant cytotoxic activity against various cancer cell lines.[7] Phenyl 4-chloro-1-hydroxy-2-naphthoate can serve as:

-

An intermediate for the synthesis of more complex, biologically active molecules.

-

A candidate for screening in anticancer, anti-inflammatory, or anti-infective assays.

-

Future Research Directions:

-

Definitive Synthesis and Characterization: Execution of the proposed synthesis and full experimental characterization (NMR, IR, MS, X-ray crystallography) to confirm the predicted structural and spectroscopic properties.

-

Biological Screening: Systematic evaluation of its cytotoxic, anti-inflammatory, and antimicrobial activities to validate its potential as a drug lead.

-

Liquid Crystal Formulation: Investigation of its properties when incorporated into liquid crystal mixtures to assess its impact on phase behavior and electro-optical performance.

Conclusion

Phenyl 4-chloro-1-hydroxy-2-naphthoate is a multifaceted molecule whose true potential is beginning to be understood. Its structure, dominated by a stabilizing intramolecular hydrogen bond, provides a rigid and functionalizable platform. Based on a robust analysis of its parent compounds, we have proposed a reliable synthetic route and a detailed analytical profile. This guide serves as a foundational resource for researchers aiming to harness the properties of this compound for advanced applications, from next-generation liquid crystal displays to the development of novel therapeutic agents.

References

-

National Center for Biotechnology Information. (n.d.). 1-Hydroxy-2-naphthoic acid. PubChem Compound Database. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Phenyl 4-chloro-1-hydroxy-2-naphthoate. Retrieved from [Link]

-

Sıdır, I., et al. (2021). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. Photochem, 1(1), 10-25. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). PHENYL 4-CHLORO-1-HYDROXY-2-NAPHTHOATE. Retrieved from [Link]

-

Hebei Medipharm Co., Ltd. (n.d.). 1-Hydroxy-2-Naphthoic Acid. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-hydroxy-5-methoxy-1-phenyl-2-naphthoic acid. Retrieved from [Link]

-

Pérez-Sacau, E., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules, 28(10), 4234. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of phenyl 1-hydroxy-2-naphthoate. Retrieved from [Link]

-

Shteinberg, L.Ya., et al. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

da Cunha, E. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 394-403. Retrieved from [Link]

-

LookChem. (n.d.). Exploring Phenyl 1-Hydroxy-2-Naphthoate for Liquid Crystal Applications. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0325491). Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. mdpi.com [mdpi.com]

- 3. Phenyl 4-chloro-1-hydroxy-2-naphthoate | SIELC Technologies [sielc.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID(5409-15-4) IR2 spectrum [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Phenyl 4-chloro-1-hydroxy-2-naphthoate

This guide provides a comprehensive technical overview of Phenyl 4-chloro-1-hydroxy-2-naphthoate, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's fundamental properties, a proposed synthetic pathway, validated analytical methodologies, and its broader scientific context and applications.

Introduction

Phenyl 4-chloro-1-hydroxy-2-naphthoate is a halogenated aromatic ester belonging to the hydroxynaphthoate family. While specific research on this molecule is specialized, the broader class of hydroxynaphthoate derivatives is recognized for significant biological and medicinal properties.[1] These precursor molecules are integral to the synthesis of natural products and have been investigated for anti-carcinogenic, anti-inflammatory, and antibacterial activities.[1] This guide synthesizes available data to present a detailed profile of Phenyl 4-chloro-1-hydroxy-2-naphthoate, focusing on its physicochemical characteristics, synthesis, and analytical validation, thereby providing a foundational resource for its application in research and development.

Section 1: Physicochemical Properties

The fundamental molecular and physical properties of Phenyl 4-chloro-1-hydroxy-2-naphthoate are critical for its application in experimental design. These properties dictate its solubility, reactivity, and analytical behavior. The key identifiers and characteristics are summarized below.

Table 1: Core Physicochemical Data for Phenyl 4-chloro-1-hydroxy-2-naphthoate

| Property | Value | Source |

| Molecular Weight | 298.72 g/mol | [2] |

| Molecular Formula | C₁₇H₁₁ClO₃ | [2] |

| CAS Number | 36268-75-4 | [2] |

| Canonical SMILES | c1ccc(cc1)OC(=O)c2cc(c3ccccc3c2O)Cl | [2] |

| InChI Key | PRPJEXLNOGLBCN-UHFFFAOYSA-N | [2] |

| Stereochemistry | Achiral | [2] |

| Appearance | White to light yellow powder/crystals (inferred from analogs) | [1][3] |

Section 2: Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway: Lewis Acid-Catalyzed Acylation

The proposed synthesis involves the reaction of 4-chloro-1-naphthol with phenyl chloroformate in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Causality of Experimental Design:

-

Starting Material Selection: 4-chloro-1-naphthol is selected as the starting material to introduce the required chloro- and hydroxyl- functionalities at the correct positions on the naphthalene ring.[5]

-

Reagent Choice: Phenyl chloroformate serves as an efficient acylating agent, providing the phenoxycarbonyl group required for the final ester product.

-

Catalyst Rationale: Anhydrous aluminum chloride is a powerful Lewis acid. Its role is to coordinate with the carbonyl oxygen of phenyl chloroformate, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates the electrophilic attack on the electron-rich naphthalene ring of 4-chloro-1-naphthol, driving the esterification reaction. This is analogous to a Friedel-Crafts acylation mechanism.[4][6]

-

Solvent and Temperature: A non-polar aprotic solvent like toluene is suitable for this reaction. Heating to reflux provides the necessary activation energy for the reaction to proceed to completion.[4]

Caption: Proposed workflow for the synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a dry, nitrogen-purged, three-neck flask, add 4-chloro-1-naphthol (1.0 eq) and toluene.[4]

-

Catalyst Addition: With stirring, add anhydrous aluminum chloride (1.0 eq) in portions. An exothermic reaction may be observed.[4]

-

Acylation: Heat the resulting slurry to reflux. Add phenyl chloroformate (1.02 eq) dropwise over 30 minutes.[4]

-

Reaction Completion: Maintain the mixture at reflux for an additional 30 minutes post-addition to ensure the reaction goes to completion.[4]

-

Workup: Cool the reaction mixture. Carefully add water, followed by hydrochloric acid, to quench the reaction and dissolve the aluminum salts. The aqueous layer is then separated and discarded.[4]

-

Purification: The organic layer is washed successively with dilute HCl and water. The solvent is removed under reduced pressure.[4]

-

Isolation: The crude product is purified by recrystallization from a suitable solvent, such as isopropyl alcohol, to yield the final product.[4]

Section 3: Analytical Methodologies

The accurate quantification and identification of Phenyl 4-chloro-1-hydroxy-2-naphthoate are essential for its use in research, particularly in areas like pharmacokinetics. A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method has been established for this purpose.

Self-Validating RP-HPLC Protocol

This protocol is based on a validated application for the analysis of Phenyl 4-chloro-1-hydroxy-2-naphthoate, providing a reliable, scalable, and Mass-Spectrometry (MS) compatible methodology.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Newcrom R1 or equivalent reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.

-

MS-Compatibility: For applications requiring mass spectrometry detection (LC-MS), phosphoric acid must be replaced with a volatile modifier like formic acid. This is a critical consideration as non-volatile buffers like phosphate will contaminate the MS ion source.

-

Scalability: This liquid chromatography method is suitable for both analytical quantification and preparative separation for impurity isolation.

Caption: Standard workflow for the RP-HPLC analysis of Phenyl 4-chloro-1-hydroxy-2-naphthoate.

Section 4: Applications and Scientific Context

The utility of Phenyl 4-chloro-1-hydroxy-2-naphthoate stems from its structural motifs and the established applications of its parent compounds.

-

Drug Development and Pharmacokinetics: The existence of a validated HPLC method suggests its use as a reference standard in analytical chemistry. It can be used for the quantification of related active pharmaceutical ingredients (APIs) or as a metabolite in pharmacokinetic studies. The naphthoic acid scaffold is a valuable building block for creating complex molecules with therapeutic potential.[7]

-

Intermediate for Bioactive Compounds: The hydroxynaphthoate skeleton is found in natural products with cytotoxic properties.[1] Esters of hydroxynaphthoic acids are also used as intermediates in the synthesis of anti-carcinogenic compounds and have shown potential anti-inflammatory and antibacterial activities.[1] Therefore, Phenyl 4-chloro-1-hydroxy-2-naphthoate serves as a potential precursor for novel therapeutic agents.

-

Material Science: The un-chlorinated analog, Phenyl 1-hydroxy-2-naphthoate, is utilized as an intermediate for nematic liquid crystals.[1][8] The introduction of a chloro-substituent can modulate the electronic and physical properties of the molecule, suggesting that the chlorinated version could be explored for the development of new liquid crystal materials with tailored characteristics.

-

Agrochemicals and Dyes: Hydroxynaphthoic acid derivatives are foundational in the synthesis of azo dyes and pigments.[9] They also serve as intermediates for crop protection agents like insecticides and herbicides.[7][9]

Section 5: Safety and Handling

While a specific, comprehensive safety datasheet for Phenyl 4-chloro-1-hydroxy-2-naphthoate is not widely available, data from its precursor, 1-Hydroxy-2-naphthoic acid, and a supplier SDS provide a basis for safe handling protocols.[10][11]

-

Primary Hazards (Inferred): The compound is expected to be an irritant.[11] Based on its precursor, it may be harmful if swallowed and cause serious eye and skin irritation.[10][12][13]

-

Handling Precautions:

-

Use only in a well-ventilated area or a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][13]

-

Avoid breathing dust. Prevent dispersion of dust during handling.[10]

-

Wash hands thoroughly after handling.[13]

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, separated from strong oxidants, acids, and bases.[10][11]

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[13]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[13]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[13]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.[10]

-

It is imperative to treat this compound with the caution afforded to new or partially characterized chemicals.

References

- Current time information in Talladega County, US. Google Search.

-

1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 . PubChem - NIH. [Link]

- Process for the synthesis of phenyl esters.

-

Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement . PMC - NIH. [Link]

-

Synthesis of phenyl 1-hydroxy-2-naphthoate . PrepChem.com. [Link]

-

PHENYL 4-CHLORO-1-HYDROXY-2-NAPHTHOATE . GSRS. [Link]

-

Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate . RSC Publishing. [Link]

-

A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments . ResearchGate. [Link]

-

ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID . Inchem.org. [Link]

-

Synthesis of Phenyl Ester . YouTube. [Link]

- Surfactants based on hydroxynaphthoic esters and preparation and use thereof.

-

4-hydroxy-5-methoxy-1-phenyl-2-naphthoic acid . ChemSynthesis. [Link]

-

Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection . Jetir.org. [Link]

-

NAPHTHAS: METHOD 1550 . NIOSH - CDC. [Link]

-

6′-O-Lactose Ester Surfactants as an Innovative Opportunity in the Pharmaceutical Field: From Synthetic Methods to Biological Applications . MDPI. [Link]

- Preparation of phenyl malonic ester.

-

4-Chloronaphthalen-1-ol | CAS#:604-44-4 . Chemsrc. [Link]

-

GHS Rev.11 SDS for CAS: 36268-75-4 . XiXisys. [Link]

-

Phenyl 4-chloro-1-hydroxy-2-naphthoate Safety Data Sheets(SDS) . Lookchem. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Phenyl 1-hydroxy-2-naphthoate | 132-54-7 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-Chloronaphthalen-1-ol | CAS#:604-44-4 | Chemsrc [chemsrc.com]

- 6. youtube.com [youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. US5194665A - Surfactants based on hydroxynaphthoic esters and preparation and use thereof - Google Patents [patents.google.com]

- 10. ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID [chemicalsafety.ilo.org]

- 11. matrixscientific.com [matrixscientific.com]

- 12. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

A Comprehensive Spectroscopic Guide to Phenyl 4-chloro-1-hydroxy-2-naphthoate: Characterization for Research and Development

An In-depth Technical Guide

Abstract

Phenyl 4-chloro-1-hydroxy-2-naphthoate is a substituted aromatic ester belonging to the hydroxynaphthoate class of compounds. Derivatives within this family are recognized for their significant biological and medicinal properties, serving as crucial intermediates in the synthesis of anti-carcinogenic compounds and natural products.[1] Given its potential role in drug discovery and materials science, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required to characterize Phenyl 4-chloro-1-hydroxy-2-naphthoate, designed for researchers, chemists, and quality control professionals. We delve into the theoretical underpinnings and practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering predictive data, detailed experimental protocols, and expert interpretation to ensure scientific integrity and reproducibility.

Molecular Profile and Physicochemical Properties

The foundational step in any analysis is understanding the molecule's basic structural and chemical identity. Phenyl 4-chloro-1-hydroxy-2-naphthoate is characterized by a naphthalene core substituted with hydroxyl, chloro, and phenyl ester functional groups. This specific arrangement of electron-withdrawing (chloro, ester) and electron-donating (hydroxyl) groups, combined with the extensive aromatic system, dictates its unique spectroscopic signature.

| Property | Value | Reference |

| Chemical Name | Phenyl 4-chloro-1-hydroxy-2-naphthoate | [2] |

| Synonyms | 4-chloro-1-hydroxy-2-naphthoic acid phenyl ester | [2] |

| CAS Number | 36268-75-4 | [2][3] |

| Molecular Formula | C₁₇H₁₁ClO₃ | [2] |

| Molecular Weight | 298.72 g/mol | [2][3] |

| Structure | ||

| InChI Key | PRPJEXLNOGLBCN-UHFFFAOYSA-N | [3] |

Infrared (IR) Spectroscopy: Functional Group Interrogation

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by specific molecular vibrations (stretches, bends). For Phenyl 4-chloro-1-hydroxy-2-naphthoate, IR spectroscopy is instrumental in confirming the presence of the hydroxyl, ester carbonyl, and aromatic systems.

Causality Behind Experimental Choices

The choice of sampling technique (e.g., Attenuated Total Reflectance vs. KBr pellet) depends on the sample's physical state and the required data quality. For a crystalline solid like this, the KBr pellet method is effective for producing a high-resolution spectrum, while ATR is faster and requires minimal sample preparation. The key diagnostic peaks for aromatic esters are typically strong and well-defined, making them readily identifiable.[4] A critical feature to anticipate is the effect of intramolecular hydrogen bonding between the 1-hydroxy group and the 2-ester carbonyl, which significantly broadens and shifts the O-H stretching frequency.[5][6]

Predicted IR Absorption Data

The following table outlines the predicted characteristic absorption bands, based on data from analogous structures and established group frequencies.[7]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Structural Assignment |

| ~3200 | Broad, Medium | O-H Stretch | 1-Hydroxy group (Intramolecular H-bonded) |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H (Naphthyl & Phenyl) |

| ~1685 | Strong, Sharp | C=O Stretch | Ester Carbonyl (Conjugated, H-bonded) |

| 1600, 1580, 1490 | Medium-Strong | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| ~1280 | Strong | C-C-O Stretch | Asymmetric Ester Stretch |

| ~1120 | Strong | O-C-C Stretch | Symmetric Ester Stretch |

| ~750 | Strong | C-Cl Stretch | Carbon-Chlorine Bond |

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of Phenyl 4-chloro-1-hydroxy-2-naphthoate with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Mount the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

Data Interpretation Workflow

Caption: Workflow for FTIR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is the most definitive method for elucidating the precise structure of an organic molecule in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.

Causality Behind Experimental Choices

The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, if solubility is limited or if exchangeable protons (like the -OH group) are of key interest, deuterated dimethyl sulfoxide (DMSO-d₆) is superior as it slows down the proton exchange rate. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for referencing chemical shifts. A spectrometer frequency of at least 400 MHz is recommended for ¹H NMR to achieve good signal dispersion in the crowded aromatic region.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The spectrum is predicted by analyzing substituent effects on the naphthalene and phenyl rings. The intramolecular hydrogen bond is expected to significantly downshift the hydroxyl proton resonance.[8]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | s (broad) | 1H | 1-OH (H-bonded) |

| ~8.40 | d | 1H | H-8 (Peri proton) |

| ~8.15 | s | 1H | H-3 |

| ~7.90 | d | 1H | H-5 |

| ~7.75 | t | 1H | H-7 |

| ~7.65 | t | 1H | H-6 |

| ~7.50 | t | 2H | Phenyl H (meta) |

| ~7.35 | t | 1H | Phenyl H (para) |

| ~7.30 | d | 2H | Phenyl H (ortho) |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O (Ester Carbonyl) |

| ~158.0 | C-1 (Attached to OH) |

| ~150.0 | Phenyl C (ipso, attached to O) |

| ~135.0 - 120.0 | Aromatic C-H & Quaternary C |

| ~129.8 | Phenyl C (para) |

| ~129.5 | Phenyl C (meta) |

| ~125.0 | Phenyl C (ortho) |

| ~118.0 | C-4 (Attached to Cl) |

| ~115.0 | C-2 (Attached to C=O) |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves a 30° pulse angle, a 2-second relaxation delay, and 8-16 scans.

-

¹³C Spectrum Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Integrate the ¹H signals and reference both spectra to TMS (0 ppm).

NMR Data Acquisition and Processing Workflow

Caption: General workflow for NMR sample preparation and analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For a chloro-containing compound, MS is particularly diagnostic due to the characteristic isotopic distribution of chlorine.

Causality Behind Experimental Choices

Electron Ionization (EI) is a common, high-energy ionization technique that induces reproducible fragmentation, creating a "fingerprint" mass spectrum for a given compound. The most critical observation for Phenyl 4-chloro-1-hydroxy-2-naphthoate will be the molecular ion region. Chlorine exists naturally as two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[9] This results in a pair of peaks for the molecular ion (and any chlorine-containing fragments) separated by 2 mass units (m/z), with a relative intensity ratio of ~3:1. This pattern is an unambiguous indicator of the presence of a single chlorine atom.[10]

Predicted Mass Spectrum Data (EI)

| m/z (Mass/Charge) | Relative Intensity | Identity |

| 298 / 300 | ~3:1 | [M]⁺ (Molecular Ion) |

| 263 | Variable | [M - Cl]⁺ |

| 204 / 206 | ~3:1 | [M - OPh]⁺ (Loss of phenoxy radical) |

| 176 / 178 | ~3:1 | [M - OPh - CO]⁺ |

| 94 | Variable | [PhOH]⁺ (Phenol) |

| 77 | Variable | [Ph]⁺ (Phenyl cation) |

Experimental Protocol: GC-MS (EI) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrument Setup: The sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC) for separation and purification. Set the GC oven temperature program to ensure elution of the compound.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Mass Spectrometry Analysis Workflow

Caption: Workflow for structural analysis by GC-MS.

Conclusion: A Unified Spectroscopic Profile

The comprehensive characterization of Phenyl 4-chloro-1-hydroxy-2-naphthoate is reliably achieved through the synergistic application of IR, NMR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle.

-

IR Spectroscopy confirms the key functional groups, notably the intramolecularly hydrogen-bonded hydroxyl group (~3200 cm⁻¹) and the conjugated ester carbonyl (~1685 cm⁻¹).

-

NMR Spectroscopy provides the definitive carbon-hydrogen framework, with ¹H NMR resolving the distinct aromatic protons and the downfield-shifted hydroxyl proton, and ¹³C NMR identifying all unique carbon environments.

-

Mass Spectrometry verifies the molecular weight (298.72 g/mol ) and elemental composition through the unmistakable 3:1 isotopic pattern of the molecular ion at m/z 298/300, confirming the presence of a single chlorine atom.

Together, these spectroscopic data points provide an unambiguous and robust analytical package for the identification and quality assessment of Phenyl 4-chloro-1-hydroxy-2-naphthoate, empowering its use in advanced research and development applications.

References

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). PHENYL 4-CHLORO-1-HYDROXY-2-NAPHTHOATE. FDA.gov. Retrieved from [Link]

-

Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. Retrieved from [Link]

-

SIELC Technologies. (2018). Phenyl 4-chloro-1-hydroxy-2-naphthoate. SIELC.com. Retrieved from [Link]

-

Sıdır, I., et al. (2016). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. Molecules, 21(9), 1156. MDPI. Retrieved from [Link]

-

Let's Talk Chemistry. (2023). Chloro pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Sıdır, I., et al. (2016). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. ResearchGate. Retrieved from [Link]

-

Kitching, W., et al. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 41(12), 2055-2067. ACS Publications. Retrieved from [Link]

-

Reddit user post. (2021). Chemical Shift of Ortho and Meta Protons in Substituted Naphthalenes. Reddit. Retrieved from [Link]

-

Clark, J. (n.d.). MASS SPECTRA - THE M+2 PEAK. Chemguide.co.uk. Retrieved from [Link]

-

Chalmers, J. M. (2012). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Phenyl 4-chloro-1-hydroxy-2-naphthoate | SIELC Technologies [sielc.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID(5409-15-4) IR2 spectrum [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

Introduction: The Compound and Its Spectroscopic Challenge

An In-Depth Technical Guide to the 13C NMR Spectroscopy of Phenyl 4-chloro-1-hydroxy-2-naphthoate

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of Phenyl 4-chloro-1-hydroxy-2-naphthoate (CAS 36268-75-4). It is intended for researchers, scientists, and drug development professionals who utilize NMR for the structural elucidation and characterization of complex organic molecules. This document moves beyond a simple data report, offering a detailed theoretical framework, a validated experimental protocol, and a predictive interpretation of the 13C NMR spectrum, grounded in established principles and data from related chemical structures.

Phenyl 4-chloro-1-hydroxy-2-naphthoate is a substituted aromatic ester with the molecular formula C17H11ClO3[1]. Molecules of this class, derived from hydroxynaphthoic acids, are significant in medicinal chemistry and materials science, often serving as intermediates for the synthesis of bioactive compounds[2]. The precise characterization of such molecules is paramount, and 13C NMR spectroscopy is an indispensable tool for confirming their covalent structure.

The molecule's structure presents a rich and complex 13C NMR spectrum. It comprises a disubstituted naphthalene core, a phenyl ester group, and a variety of functional groups—hydroxyl, chloro, and carbonyl—each exerting a distinct electronic influence on the carbon skeleton. This guide will systematically deconstruct the molecule to predict, assign, and understand its 13C NMR signature.

Theoretical Framework for 13C NMR Analysis

Core Principles of 13C NMR Spectroscopy

13C NMR spectroscopy detects the nuclear spin of the 13C isotope, which accounts for approximately 1.1% of all carbon atoms[3]. The chemical environment surrounding each carbon atom influences its resonance frequency, resulting in a "chemical shift" (δ) measured in parts per million (ppm)[4]. Key factors influencing the chemical shift include:

-

Hybridization: sp2 carbons (aromatic, alkene, carbonyl) resonate at higher chemical shifts (downfield) than sp3 carbons (alkane)[5].

-

Electronegativity: Attachment of electronegative atoms (O, Cl) deshields the carbon nucleus, shifting its signal downfield[6].

-

Anisotropic Effects: The π-electron clouds of aromatic rings induce magnetic fields that significantly influence the chemical shifts of the ring carbons.

-

Substituent Effects: Both electron-donating groups (e.g., -OH) and electron-withdrawing groups (e.g., -Cl, -C=O) alter the electron density and thus the chemical shifts of nearby carbons, with predictable ortho, meta, and para effects[7].

Structural Analysis and Signal Prediction

The structure of Phenyl 4-chloro-1-hydroxy-2-naphthoate lacks any element of symmetry that would render any of its 17 carbon atoms chemically equivalent.[8] Therefore, a standard proton-decoupled 13C NMR spectrum is expected to display 17 distinct signals .

To predict the chemical shifts, we can dissect the molecule into its constituent parts: the 4-chloro-1-hydroxynaphthalene system, the ester carbonyl group, and the phenyl ring.

-

Naphthalene Carbons (10 signals): The chemical shifts of substituted naphthalenes are well-documented.[7][9] The parent naphthalene molecule shows signals around 126-128 ppm for the CH carbons and ~134 ppm for the quaternary bridgehead carbons[10]. The -OH, -Cl, and -COOPh substituents will significantly modify these values. The carbon bearing the hydroxyl group (C1) will be strongly deshielded, while the carbon bearing the chloro group (C4) will also experience a downfield shift.

-

Ester Carbonyl Carbon (1 signal): The carbonyl carbon of an ester is highly deshielded due to the double bond to one oxygen and a single bond to another. Its chemical shift is typically found in the 165-185 ppm range[4][6].

-

Phenyl Ring Carbons (6 signals): The phenyl group attached to the ester oxygen will exhibit six distinct signals. The ipso-carbon (C1'), directly attached to the oxygen, will be shifted downfield into the 150-160 ppm region. The ortho (C2'/C6'), meta (C3'/C5'), and para (C4') carbons will have shifts characteristic of a monosubstituted benzene ring, generally appearing between 120 and 135 ppm[6].

Experimental Protocol for Data Acquisition

This section outlines a robust, self-validating protocol for acquiring a high-quality 13C NMR spectrum of Phenyl 4-chloro-1-hydroxy-2-naphthoate.

Sample Preparation

-

Mass: Accurately weigh 20-50 mg of the solid sample.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl3) is a common first choice due to its excellent dissolving power for many organic compounds. Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable alternative if solubility in CDCl3 is poor. The solvent peak will serve as a secondary internal reference (CDCl3: δ ≈ 77.16 ppm; DMSO-d6: δ ≈ 39.52 ppm)[11].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as the primary internal reference (δ = 0.00 ppm).

-

Dissolution: Transfer the solid to a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS.

-

Homogenization: Securely cap the tube and gently agitate or sonicate until the sample is completely dissolved, ensuring a homogenous solution.

NMR Instrument Parameters (Example for a 400 MHz Spectrometer)

-

Nucleus: 13C

-

Frequency: ~100 MHz

-

Technique: Proton-decoupled (e.g., zgpg30)

-

Spectral Width (SW): 0 to 220 ppm (to ensure all signals, especially the carbonyl, are captured).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for obtaining accurate integrals for quaternary carbons, which have longer relaxation times.[4]

-

Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration. A higher number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the solvent residual peak to its known value.

-

Peak Picking: Identify and label the chemical shift of all distinct signals.

Spectral Interpretation and Assignment

The following table provides the predicted chemical shifts for the 17 unique carbons of Phenyl 4-chloro-1-hydroxy-2-naphthoate. These predictions are based on additive models and data from analogous structures such as 1-chloronaphthalene, 1-hydroxy-2-naphthoic acid, and phenyl esters.[12][13][14]

Predicted 13C Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O | 165 - 175 | Ester carbonyl carbon, highly deshielded.[6] |

| C1 | 155 - 162 | Aromatic C-OH, strongly deshielded by oxygen. |

| C1' | 150 - 155 | Phenyl ipso-carbon attached to ester oxygen. |

| C4 | 135 - 142 | Aromatic C-Cl, deshielded by chlorine and aromatic system. |

| C4a | 132 - 138 | Quaternary naphthalene carbon adjacent to C4. |

| C8a | 130 - 136 | Quaternary naphthalene carbon adjacent to C1. |

| C4' | 129 - 132 | Para-carbon of the phenyl ring. |

| C6 | 128 - 131 | Naphthalene CH, typical aromatic region. |

| C2'/C6' | 125 - 129 | Ortho-carbons of the phenyl ring. |

| C8 | 126 - 129 | Naphthalene CH, typical aromatic region. |

| C5 | 125 - 128 | Naphthalene CH, typical aromatic region. |

| C7 | 123 - 127 | Naphthalene CH, typical aromatic region. |

| C3'/C5' | 121 - 125 | Meta-carbons of the phenyl ring. |

| C3 | 118 - 124 | Naphthalene CH, ortho to carbonyl, shielded. |

| C2 | 110 - 118 | Quaternary carbon, ortho to C-OH and C=O. |

| C2'/C6' | 115 - 122 | Ortho-carbons of the phenyl ring (alternative range). |

Note: These are predictive ranges. Actual values may vary based on solvent and other experimental conditions. The assignments for the closely spaced aromatic CH signals would require 2D NMR for definitive confirmation.

Visualization of Molecular Structure and Assignments

The following DOT script generates a diagram of the Phenyl 4-chloro-1-hydroxy-2-naphthoate structure with numbered carbons corresponding to the table above.

Caption: Numbering scheme for Phenyl 4-chloro-1-hydroxy-2-naphthoate.

Advanced Verification: 2D NMR Techniques

While the above predictions provide a strong foundation, unambiguous assignment, especially for the crowded aromatic region (120-140 ppm), requires two-dimensional (2D) NMR experiments.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It would definitively distinguish the quaternary carbons (which will not show a correlation) from the protonated CH carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart. For example, the proton on C3 would show a correlation to the carbonyl carbon (C=O) and C1, confirming their proximity in the structure. The protons on the phenyl ring would show correlations to the ipso-carbon (C1'), verifying the ester linkage.

The combination of these techniques provides a self-validating system for the complete and accurate assignment of every signal in the 13C NMR spectrum.

Conclusion

The 13C NMR spectrum of Phenyl 4-chloro-1-hydroxy-2-naphthoate is predicted to be complex, showing 17 unique signals corresponding to its asymmetric structure. A thorough analysis, combining foundational NMR principles with predictive models based on substituent effects, allows for a confident preliminary assignment of these signals. The ester carbonyl carbon is expected at the lowest field (165-175 ppm), followed by the oxygen- and halogen-substituted aromatic carbons, with the remaining aromatic carbons appearing between 110-140 ppm. For definitive, publication-quality assignment, this 1D analysis should be supplemented with 2D NMR experiments such as HSQC and HMBC. The methodologies and predictive data presented in this guide provide a robust framework for the empirical analysis of this compound and other similarly complex naphthoate derivatives.

References

-

M. A. Al-Haiza, M. S. Mostafa, and M. Y. El-Kady, "1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones," Magnetic Resonance in Chemistry, 2021. [Online]. Available: [Link]

-

J. Clark, "Interpreting C-13 NMR Spectra," Chemistry LibreTexts, 2023. [Online]. Available: [Link]

-

Global Substance Registration System (GSRS), "PHENYL 4-CHLORO-1-HYDROXY-2-NAPHTHOATE," gsrs.ncats.nih.gov. [Online]. Available: [Link]

-

Oregon State University, "13C NMR Chemical Shift," ch.oregonstate.edu. [Online]. Available: [Link]

-

Master Organic Chemistry, "13-C NMR - How Many Signals," masterorganicchemistry.com, 2022. [Online]. Available: [Link]

-

The Organic Chemistry Tutor, "Carbon-13 NMR Spectroscopy," YouTube, 2019. [Online]. Available: [Link]

-

J. R. Nanney and C. A. L. Mahaffy, "The Prediction of the 13C NMR Signal Positions in Substituted Naphthalenes, Part 2: The Use of Statistical Substituent Chemical Shift (SSCS) Values," Spectroscopy Letters, 2000. [Online]. Available: [Link]

-

PrepChem, "Synthesis of phenyl 1-hydroxy-2-naphthoate," prepchem.com. [Online]. Available: [Link]

-

D. J. Cook, R. S. Macomber, and P. D. Berger, "Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts," The Journal of Organic Chemistry, 1979. [Online]. Available: [Link]

-

SIELC Technologies, "Phenyl 4-chloro-1-hydroxy-2-naphthoate," sielc.com. [Online]. Available: [Link]

-

Compound Interest, "Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR)," compoundchem.com, 2015. [Online]. Available: [Link]

-

M. D. P. de Ferreira, et al., "A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones," Molecules, 2016. [Online]. Available: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. ossila.com [ossila.com]

- 3. compoundchem.com [compoundchem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Naphthalene(91-20-3) 13C NMR spectrum [chemicalbook.com]

- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 12. 1-Chloronaphthalene(90-13-1) 13C NMR spectrum [chemicalbook.com]

- 13. ISOBUTYRIC ACID PHENYL ESTER(20279-29-2) 13C NMR [m.chemicalbook.com]

- 14. 1-Hydroxy-2-naphthoic acid(86-48-6) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Infrared Spectroscopy of Phenyl 4-chloro-1-hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenyl 4-chloro-1-hydroxy-2-naphthoate is a complex aromatic ester with significant potential as an intermediate in medicinal chemistry and materials science.[1] Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural characterization and quality control of this molecule. This guide details the theoretical principles, experimental protocols, and spectral interpretation for the Fourier-Transform Infrared (FT-IR) analysis of Phenyl 4-chloro-1-hydroxy-2-naphthoate. Key spectral features include a broad O-H stretching band indicative of strong intramolecular hydrogen bonding, a conjugated C=O ester stretch, and a series of characteristic absorptions from the substituted naphthalene and phenyl ring systems. Adherence to the described protocols will ensure the acquisition of high-quality, reproducible spectra essential for unambiguous compound identification and purity assessment.

Introduction: The Role of IR Spectroscopy in Characterizing Naphthoate Esters

Phenyl 4-chloro-1-hydroxy-2-naphthoate (Molecular Formula: C₁₇H₁₁ClO₃) is a multi-functionalized aromatic compound.[2][3] Its structure, featuring a hydroxylated and chlorinated naphthalene core linked to a phenyl group via an ester bridge, presents a unique synthetic platform. Derivatives of hydroxynaphthoates are recognized for their biological and medicinal properties, serving as intermediates in the synthesis of anti-carcinogenic and anti-inflammatory agents.[1]

Given its complexity, rigorous structural verification is paramount. Infrared spectroscopy is a cornerstone technique for this purpose, as it probes the vibrational modes of a molecule's functional groups. Each functional group (e.g., O-H, C=O, C-Cl) absorbs infrared radiation at a characteristic frequency, producing a unique spectral "fingerprint." This guide provides a detailed framework for understanding and utilizing FT-IR spectroscopy for the comprehensive analysis of this target molecule.

Molecular Structure and Predicted Vibrational Modes

A thorough analysis of an IR spectrum begins with a theoretical prediction of the absorption bands based on the molecule's structure.

Chemical Structure of Phenyl 4-chloro-1-hydroxy-2-naphthoate:

The key functional groups and their expected vibrational characteristics are:

-

Hydroxyl (O-H) Group: In a free, non-hydrogen-bonded state, the O-H stretching vibration of a phenol appears as a sharp band around 3600 cm⁻¹. However, in this molecule, the hydroxyl group is ortho to the ester's carbonyl group, creating a strong intramolecular hydrogen bond. This bonding weakens the O-H bond, causing its stretching frequency to shift to a lower wavenumber (typically 3500-3200 cm⁻¹) and to become significantly broadened.[4][5][6] This broadening is a hallmark of hydrogen bonding.[5]

-

Ester Carbonyl (C=O) Group: The C=O stretch in esters is one of the most intense absorptions in an IR spectrum. For a typical saturated aliphatic ester, this band appears around 1750-1735 cm⁻¹.[7] However, in Phenyl 4-chloro-1-hydroxy-2-naphthoate, two factors lower this frequency:

-

Conjugation: The carbonyl group is conjugated with the naphthalene ring system, which delocalizes the pi-electrons and weakens the C=O double bond, lowering its vibrational frequency.[8]

-

Intramolecular Hydrogen Bonding: The hydrogen bond from the adjacent hydroxyl group further polarizes the carbonyl, decreasing its frequency. Consequently, the C=O stretch is expected in the range of 1730-1680 cm⁻¹ .

-

-

Ester C-O Stretches: Aromatic esters display two characteristic C-O stretching bands.[9][10] These correspond to the C(=O)-O and the O-C(phenyl) bonds. These strong bands are typically found in the 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹ regions.[10]

-

Aromatic Rings (C=C and C-H): Both the naphthalene and phenyl rings will produce a series of absorptions.

-

Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ) is characteristic of C-H bonds on an aromatic ring.[11][12]

-

Aromatic C=C Stretch: In-ring carbon-carbon stretching vibrations appear as a series of medium to sharp bands in the 1600-1400 cm⁻¹ region.[11][12]

-

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from C-H out-of-plane ("oop") bending. The exact positions of these bands can provide valuable information about the substitution pattern of the aromatic rings.[11][12]

-

-

Aryl Halide (C-Cl) Stretch: The vibration of the carbon-chlorine bond attached to the aromatic naphthalene ring is expected to produce a medium to strong absorption in the lower frequency "fingerprint" region, typically between 850-550 cm⁻¹ .[12][13]

Experimental Protocol: FT-IR Spectrum Acquisition

For solid samples like Phenyl 4-chloro-1-hydroxy-2-naphthoate, Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its simplicity, speed, and minimal sample preparation.[14][15] It enables direct analysis of the solid powder without the need for grinding or pellet pressing.[14][16]

Rationale for ATR Spectroscopy

ATR works by passing an infrared beam through a high-refractive-index crystal (e.g., diamond or zinc selenide).[17] The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few microns into the sample placed in direct contact with the crystal.[17][18] The sample absorbs energy from this evanescent wave at specific frequencies, and the attenuated beam is then directed to the detector.[17] This method is highly reproducible and avoids the potential issues of particle size effects (Christiansen scattering) or moisture contamination common with KBr pellet techniques.[4][19]

Step-by-Step Protocol for ATR-FTIR Analysis

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the desiccator within the instrument is active to minimize water vapor interference.

-

-

ATR Crystal Cleaning (Self-Validation Step):

-

Clean the ATR crystal surface meticulously with a solvent-grade isopropanol or ethanol on a lint-free wipe.

-

Causality: Any residue from previous samples or cleaning solvents will appear in the spectrum. A clean crystal is essential for data integrity.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be digitally subtracted from the sample spectrum.

-

Parameters:

-

Scans: 16-32 (improves signal-to-noise ratio)

-

Resolution: 4 cm⁻¹ (sufficient for most identification purposes)

-

Range: 4000-400 cm⁻¹

-

-

-

Sample Application:

-

Place a small amount of the Phenyl 4-chloro-1-hydroxy-2-naphthoate powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed (typically 1-2 mg).

-

Lower the press arm and apply consistent pressure to ensure firm, uniform contact between the solid sample and the crystal.

-

Causality: Good contact is critical because the evanescent wave only penetrates a very short distance into the sample.[17] Poor contact results in a weak, low-quality spectrum.

-

-

Sample Spectrum Acquisition:

-

Using the same parameters as the background scan, collect the sample spectrum.

-

The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

-

Post-Measurement Cleaning:

-

Retract the press arm, remove the sample powder, and clean the ATR crystal thoroughly as described in step 2.

-

Data Acquisition Workflow

Sources

- 1. ossila.com [ossila.com]

- 2. Phenyl 4-chloro-1-hydroxy-2-naphthoate | SIELC Technologies [sielc.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mt.com [mt.com]

- 15. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. utsc.utoronto.ca [utsc.utoronto.ca]

- 18. unige.ch [unige.ch]

- 19. eng.uc.edu [eng.uc.edu]

Methodological & Application

Application Note and Protocol for the Synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate, a valuable intermediate in the development of novel therapeutic agents and functional materials. The protocol herein is designed to be both robust and reproducible, emphasizing the chemical principles that underpin the synthetic strategy. We will delve into the reaction mechanism, provide a detailed step-by-step procedure, and outline the necessary safety precautions and analytical methods for product characterization.

Introduction: The Significance of Naphthoate Esters

Naphthoic acid derivatives and their esters are a class of compounds with significant biological and material science applications. The 1-hydroxy-2-naphthoate scaffold, in particular, is found in natural products with cytotoxic properties and has been utilized as an intermediate in the synthesis of anti-carcinogenic compounds.[1] Furthermore, these molecules can serve as precursors for anti-inflammatory and antibacterial agents.[1] The introduction of a chlorine atom at the 4-position of the naphthalene ring in Phenyl 4-chloro-1-hydroxy-2-naphthoate can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity or tuning its material characteristics. Phenyl esters of hydroxyaromatic carboxylic acids are also explored for their applications in liquid crystal technologies.[1][2]

This guide provides a detailed protocol for the synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate (CAS No: 36268-75-4) via the esterification of 4-chloro-1-hydroxy-2-naphthoic acid with phenol.[3]

Mechanistic Insights: The Chemistry of Esterification

The synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate is achieved through the esterification of a carboxylic acid with a phenol. Due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, direct acid-catalyzed esterification (Fischer esterification) is often inefficient.[4][5] Therefore, the carboxylic acid must first be "activated" to increase its reactivity towards the phenol.

A common and effective method for this activation is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a highly reactive electrophile that readily reacts with the phenol to form the desired ester. A mild base, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid (HCl) byproduct of the esterification step.

The overall synthetic strategy can be visualized as a two-step process:

-

Activation of the Carboxylic Acid: Formation of 4-chloro-1-hydroxy-2-naphthoyl chloride.

-

Esterification: Reaction of the acyl chloride with phenol.

Caption: Synthetic pathway for Phenyl 4-chloro-1-hydroxy-2-naphthoate.

Experimental Protocol

This protocol is designed for the synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-chloro-1-hydroxy-2-naphthoic acid | 5409-15-4 | C₁₁H₇ClO₃ | 222.62 | ≥98% | Major suppliers |

| Thionyl chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | ≥99% | Major suppliers |

| Phenol | 108-95-2 | C₆H₆O | 94.11 | ≥99% | Major suppliers |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Anhydrous, ≥99.8% | Major suppliers |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Major suppliers |

| Diethyl ether | 60-29-7 | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% | Major suppliers |

| Saturated sodium bicarbonate solution | - | NaHCO₃ | - | - | Lab prepared |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 | ≥99.5% | Major suppliers |

Step-by-Step Synthesis Procedure

Step 1: Formation of 4-chloro-1-hydroxy-2-naphthoyl chloride

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-1-hydroxy-2-naphthoic acid (2.23 g, 10 mmol).

-

Add thionyl chloride (3.6 mL, 50 mmol) to the flask.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. This will yield the crude 4-chloro-1-hydroxy-2-naphthoyl chloride as a solid, which can be used in the next step without further purification.

Step 2: Esterification with Phenol

-

Dissolve the crude 4-chloro-1-hydroxy-2-naphthoyl chloride in anhydrous dichloromethane (DCM, 40 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

In a separate beaker, dissolve phenol (1.04 g, 11 mmol) and pyridine (0.89 mL, 11 mmol) in anhydrous DCM (10 mL).

-

Add the phenol-pyridine solution dropwise to the cooled acyl chloride solution over 15-20 minutes with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield Phenyl 4-chloro-1-hydroxy-2-naphthoate as a solid.

Caption: Experimental workflow for the synthesis and purification.

Product Characterization

The identity and purity of the synthesized Phenyl 4-chloro-1-hydroxy-2-naphthoate should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| Melting Point | A sharp melting point is indicative of high purity. The melting point of the unchlorinated analogue, Phenyl 1-hydroxy-2-naphthoate, is 94-96 °C.[6] The chlorinated product is expected to have a distinct melting point. |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the naphthalene and phenyl rings, as well as a singlet for the hydroxyl proton. The integration of the peaks should correspond to the number of protons in the molecule (C₁₇H₁₁ClO₃).[3] |

| ¹³C NMR | The spectrum should show the expected number of carbon signals for the aromatic rings and the carbonyl carbon of the ester. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of Phenyl 4-chloro-1-hydroxy-2-naphthoate (298.72 g/mol ).[3] The isotopic pattern for the chlorine atom should be observable. |

| HPLC | Purity can be assessed using reverse-phase HPLC. A mobile phase of acetonitrile and water with a phosphoric acid or formic acid modifier is suitable.[7][8] |

Safety and Waste Disposal

4.1. Hazard Identification and Safety Precautions

-

4-chloro-1-hydroxy-2-naphthoic acid: May cause skin and eye irritation. Avoid inhalation of dust.[9][10][11]

-

Thionyl chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Handle only in a fume hood with appropriate gloves and eye protection.

-

Phenol: Toxic and corrosive. Can be absorbed through the skin. Causes severe burns.

-

Pyridine: Flammable, harmful if swallowed, inhaled, or in contact with skin.

-

Dichloromethane: Volatile and a suspected carcinogen.

Always wear appropriate PPE, including:

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

A lab coat

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[9][10]

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[9][10]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

4.2. Waste Disposal

-

Organic waste should be collected in a designated chlorinated solvent waste container.

-

Aqueous waste should be neutralized before disposal according to local regulations.

-

Solid waste should be disposed of in a designated chemical waste container.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |